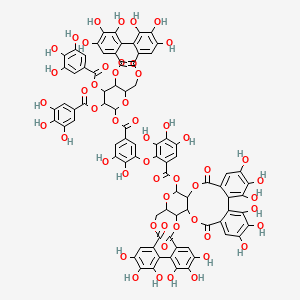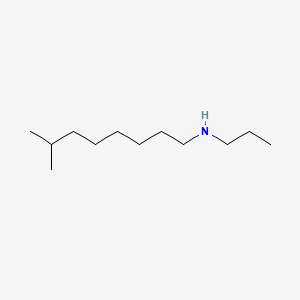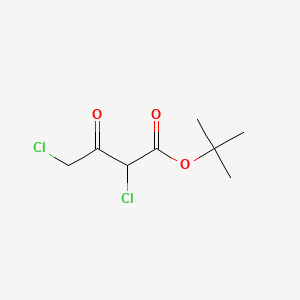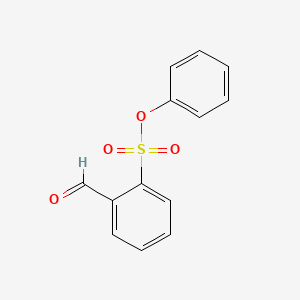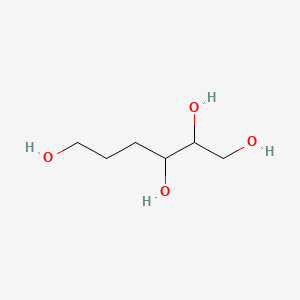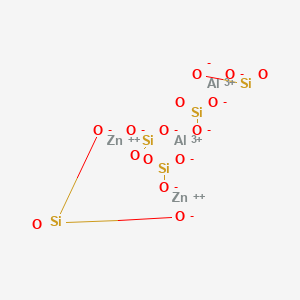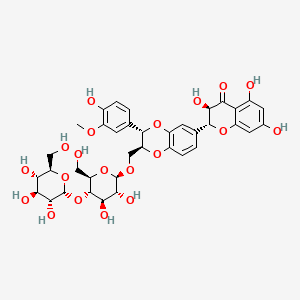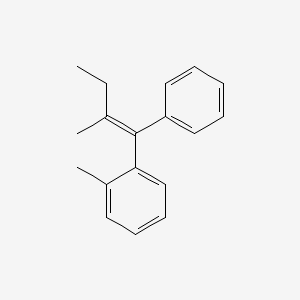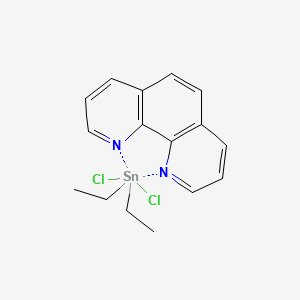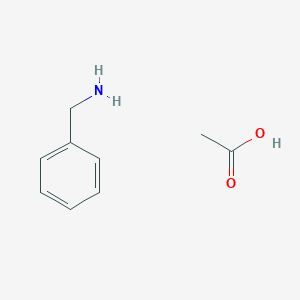
Methyl, chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl chloro, also known as chloromethane or methyl chloride, is an organic compound with the chemical formula CH₃Cl. It is a colorless, flammable gas with a faint, sweet odor. Methyl chloro is one of the simplest alkyl halides and is used in various industrial applications, including as a refrigerant, a solvent, and a chemical intermediate in the production of silicones and other chemicals .
Preparation Methods
Methyl chloro can be synthesized through several methods:
Methanol and Hydrogen Chloride Reaction: One common method involves the reaction of methanol with hydrogen chloride gas. This reaction is typically carried out in the presence of a catalyst such as zinc chloride at elevated temperatures.
Methane Chlorination: Another method involves the direct chlorination of methane. This process requires high temperatures and the presence of a catalyst, such as ferric chloride, to facilitate the reaction.
Industrial Production: Industrially, methyl chloro is produced by the reaction of methanol with hydrogen chloride in the presence of a catalyst. .
Chemical Reactions Analysis
Methyl chloro undergoes various chemical reactions, including:
Nucleophilic Substitution: Methyl chloro can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. Common reagents for these reactions include hydroxide ions, ammonia, and amines.
Oxidation: Methyl chloro can be oxidized to form formaldehyde and formic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Methyl chloro can be reduced to methane using reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl chloro has a wide range of scientific research applications:
Chemistry: In organic synthesis, methyl chloro is used as a methylating agent to introduce methyl groups into various organic molecules.
Biology: Methyl chloro is used in the study of biological methylation processes, which are important in gene expression and regulation.
Medicine: Methyl chloro derivatives are used in the synthesis of pharmaceuticals, including anesthetics and antiseptics.
Industry: Methyl chloro is used in the production of silicones, which are used in a variety of applications, including sealants, adhesives, and lubricants .
Mechanism of Action
The mechanism of action of methyl chloro involves its ability to act as a methylating agent. It can transfer a methyl group to various nucleophiles, including DNA, proteins, and other biomolecules. This methylation can affect the function and activity of these molecules, leading to changes in cellular processes. The molecular targets and pathways involved in these effects depend on the specific context and application .
Comparison with Similar Compounds
Methyl chloro can be compared with other alkyl halides, such as ethyl chloro and propyl chloro:
Ethyl Chloro (C₂H₅Cl): Ethyl chloro is similar to methyl chloro but has a longer carbon chain. It is also used as a solvent and chemical intermediate but has different physical properties, such as a higher boiling point.
Propyl Chloro (C₃H₇Cl): Propyl chloro has an even longer carbon chain and is used in similar applications. It also has different physical properties, such as a higher boiling point and density.
Uniqueness: Methyl chloro is unique due to its small size and high reactivity, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
6806-86-6 |
|---|---|
Molecular Formula |
CH2Cl |
Molecular Weight |
49.48 g/mol |
InChI |
InChI=1S/CH2Cl/c1-2/h1H2 |
InChI Key |
WBLIXGSTEMXDSM-UHFFFAOYSA-N |
Canonical SMILES |
[CH2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


